molecular formula C10H14ClN B1596276 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride CAS No. 3459-02-7

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

Cat. No. B1596276
CAS RN: 3459-02-7
M. Wt: 183.68 g/mol
InChI Key: DETWFIUAXSWCIK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride (THN) is a synthetic compound which is used in a variety of scientific research applications. It is a derivative of the naturally occurring alkaloid naphthylamine, which is found in some plants and fungi. THN is a white, crystalline solid with a molecular weight of 173.62 g/mol and has a melting point of 138-140 °C. It is soluble in water and is relatively stable in air. It is also known as 1-naphthylamine hydrochloride, 1-naphthylamine-2,3,4-tetrahydro-chloride, 1-naphthyl-2,3,4-tetrahydro-chloride, and 1-naphthyl-2,3,4-tetrahydro-chloride hydrochloride.

Scientific Research Applications

Synthesis of Monoamine Oxidase Inhibitor Intermediate

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride has been synthesized as an important intermediate for monoamine oxidase (MAO) inhibitors. The synthesis involves a series of reactions starting from benzene, utilizing methods like Fridel Crafts acylation, Wolf-Kishner-Huang Minglong reduction, and Harwoth cyclization. This optimized synthetic route offers industrial advantages due to its use of cheap and readily available raw materials, ease of operation, high yield, and high-quality product outcome (Yu, 2013).

Hydrodenitrogenation Research

Studies on the hydrodenitrogenation of 1-naphthylamine over a sulfided NiMo/Al2O3 catalyst revealed that 1-naphthylamine reacts through hydrogenation to 1,2,3,4-tetrahydro-1-naphthylamine. This intermediate plays a crucial role in the overall reaction mechanism, highlighting its significance in chemical processes (Zhao, Czyzniewska, & Prins, 2003).

Spasmolytic Agents Research

Research into N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives found some compounds to be effective spasmolytics, showing nerve-selective effects on the colon in dogs. These derivatives were synthesized from 1,2,3,4-tetrahydro-2-naphthylamines, demonstrating significant potential in medical applications (Kanao et al., 1982).

Catalysis in Hydrogenation Reactions

A chiral phosphine-aminophosphine ligand derived from 1,2,3,4-tetrahydro-1-naphthylamine was highly efficient in Ir-catalyzed asymmetric hydrogenation of various 3-aryl-2H-1,4-benzoxazines. This research demonstrates the ligand's effectiveness in producing good enantioselectivities and high catalytic activity (Hu, Wang, Zheng, & Hu, 2012).

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWFIUAXSWCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956094
Record name 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

CAS RN

3459-02-7, 49800-23-9
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3459-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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